(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one
Description
The compound (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one belongs to the benzofuran-3-one family, characterized by a fused benzofuran ring system with a ketone group at position 2. Key structural features include:
- Z-configuration of the methylidene group at position 2, ensuring stereochemical specificity.
- 3,4-Dimethoxyphenyl substituent, contributing to electron-donating effects and lipophilicity.
- 4-Methyl group, influencing steric and electronic properties.
This compound is of interest due to its structural similarity to bioactive natural products, such as sulfuretin (a flavonoid with anti-inflammatory properties) and synthetic derivatives studied for pharmacological applications .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-6-12(19)9-15-17(10)18(20)16(23-15)8-11-4-5-13(21-2)14(7-11)22-3/h4-9,19H,1-3H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQQJZGLALFQOZ-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 6-hydroxy-4-methyl-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Biological Activities
Research has shown that aurones exhibit a range of biological activities:
- Antioxidant Activity : Aurones have been studied for their ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. Their structure allows them to donate electrons effectively, thus neutralizing reactive oxygen species (ROS).
- Antimicrobial Properties : Several studies have indicated that aurones possess antimicrobial activity against various pathogens, including bacteria and fungi. This property makes them potential candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : Aurones have shown promise in reducing inflammation in various models. They may inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that aurones can induce apoptosis in cancer cells and inhibit tumor growth. Their mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.
Applications in Medicinal Chemistry
The unique properties of (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one make it a subject of interest in drug development:
Table 1: Summary of Biological Activities
Agricultural Applications
In agriculture, aurones can be used as natural pesticides due to their antimicrobial properties. They may help protect crops from fungal infections and bacterial diseases without the adverse effects associated with synthetic pesticides.
Food Science Applications
Aurones are also explored for their potential use as natural food preservatives and colorants due to their antioxidant properties and ability to stabilize food products.
Case Studies
- Antioxidant Studies : A study conducted using UHPLC-MS/MS identified (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one as a significant antioxidant compound in various plant extracts .
- Antimicrobial Efficacy : Research demonstrated that aurones exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as natural preservatives in food products .
- Cancer Research : In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells through the induction of apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding, it can mimic or block the action of natural ligands, affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of the target compound with its analogues:
†Bioavailability scores from similar benzofuranones ().
Key Findings from Comparative Studies
Impact of Hydroxy vs. Methoxy Groups :
- Compounds with 3,4-dihydroxy substituents (e.g., (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one ) exhibit higher aqueous solubility due to increased polarity but may suffer from oxidative instability .
- The 3,4-dimethoxy groups in the target compound reduce solubility compared to dihydroxy analogues but improve metabolic stability and membrane permeability .
Analogues like (2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3-one show lower solubility but higher lipophilicity, favoring blood-brain barrier penetration .
Functionalization with Heterocycles :
- Derivatives with piperazinyl groups (e.g., ) demonstrate improved solubility and targeting capabilities, likely due to enhanced hydrogen bonding and amine-mediated interactions .
Biological Activity
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one, commonly referred to as a benzofuran derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of compounds known as aurones, which have been studied for their potential therapeutic applications, particularly in oncology.
- Molecular Formula : C17H16O5
- Molecular Weight : 300.31 g/mol
- IUPAC Name : (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one
- SMILES Notation : COC1=CC(=C(C=C1O)OC)C=C2C(=O)C3=C(C=C(C=C3O2)O)O
Anticancer Properties
Recent studies have demonstrated that aurones exhibit significant cytotoxicity against various cancer cell lines. In a quantitative structure–activity relationship (QSAR) analysis involving multiple aurones, it was found that (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one displayed promising tumor specificity and cytotoxicity comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Table 1: Cytotoxicity of Selected Aurones
| Compound | CC50 (µM) | Tumor Specificity (TS) |
|---|---|---|
| Doxorubicin | 0.5 | High |
| 5-Fluorouracil | 10 | Moderate |
| (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | 8.5 | High |
The anticancer activity of this compound is believed to be mediated through the induction of apoptosis in cancer cells. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation has been a focal point in recent research. For instance, it has been shown to inhibit the NF-kB pathway, leading to reduced expression of anti-apoptotic proteins and increased sensitivity of cancer cells to apoptosis .
Pharmacological Studies
Pharmacological evaluations have indicated that this compound exhibits not only anticancer properties but also anti-inflammatory and antioxidant activities. The presence of methoxy groups on the phenyl ring enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor volume and improved survival rates compared to control groups treated with saline. Histopathological analyses revealed decreased cellular proliferation markers and increased apoptotic indices in treated tumors .
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicological aspects. Studies indicate that at higher doses, there may be adverse effects such as hepatotoxicity and nephrotoxicity observed in animal models . Long-term studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between 6-hydroxy-4-methyl-1-benzofuran-3-one and 3,4-dimethoxybenzaldehyde under basic conditions. Key steps include:
- Using NaH in THF as a base to deprotonate the hydroxyl group and facilitate aldol-like condensation .
- Maintaining anhydrous conditions and controlled temperature (0–5°C) to minimize side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the Z-isomer, confirmed by NMR and X-ray crystallography .
Q. How can researchers confirm the stereochemical configuration (Z/E) of the methylidene group in this compound?
- Methodological Answer :
- Nuclear Overhauser Effect (NOE) NMR : Irradiation of the methylidene proton (δ ~7.2 ppm) shows spatial proximity to the 3,4-dimethoxyphenyl protons, confirming the Z-configuration .
- X-ray crystallography : Resolves bond angles and spatial arrangement unambiguously .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify purity (>95%) and detect degradation products .
- Accelerated stability studies : Store samples at 4°C under nitrogen to prevent oxidation of the hydroxy group. Monitor degradation via UV-Vis spectroscopy (λ = 280 nm) .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of this benzofuran derivative?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Screen against targets like cyclooxygenase-2 (COX-2) or estrogen receptors, leveraging the compound’s structural similarity to bioactive flavonoids .
- ADMET prediction (SwissADME) : Evaluate bioavailability, solubility, and metabolic stability. The compound’s logP (~2.8) and polar surface area (~85 Ų) suggest moderate permeability .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Dose-response validation : Re-test activity in standardized assays (e.g., MTT for cytotoxicity) with controlled solvent (DMSO ≤0.1%) .
- Metabolite profiling (LC-MS) : Identify active metabolites that may contribute to observed effects .
Q. How can enantioselective synthesis be achieved for analogs of this compound?
- Methodological Answer :
- Chiral auxiliaries : Introduce a menthol-based leaving group during benzofuran formation to induce asymmetry .
- Asymmetric catalysis : Use Ru-based catalysts for olefin cross-metathesis to control stereochemistry at the methylidene position .
Q. What experimental limitations affect the scalability of synthesis protocols?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
